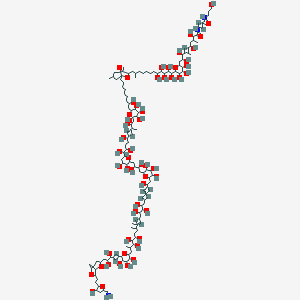
1-EBIO
Vue d'ensemble
Description
La 1-éthyl-2-benzimidazolinone, communément appelée EBIO, est un composé chimique qui a suscité un intérêt considérable dans la recherche scientifique en raison de ses propriétés et applications uniques. Il s'agit d'un activateur sélectif de certains canaux ioniques, en particulier le canal potassique dépendant du voltage KCNQ2 et les canaux potassiques activés par le calcium. Ce composé est connu pour sa capacité à améliorer la conductance du canal, ce qui en fait un outil précieux dans divers domaines d'études .
Applications De Recherche Scientifique
1-Ethyl-2-benzimidazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving ion channels, particularly in understanding the mechanisms of ion channel activation and modulation.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating ion channels related to neurological disorders.
Industry: In industrial applications, 1-Ethyl-2-benzimidazolinone is used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
Target of Action
1-EBIO primarily targets Calcium-Activated Potassium (K Ca) Channels , specifically the epithelial K Ca channels . These channels play a crucial role in regulating the electrical activity of cells, contributing to processes such as muscle contraction, hormone secretion, and neuronal signaling .
Mode of Action
This compound acts as an activator of these K Ca channels . It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . This action is sensitive to the neurotoxin charybdotoxin . It also induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .
Biochemical Pathways
The activation of K Ca channels by this compound affects several biochemical pathways. It stimulates the apical membrane Cl- conductance CFTR channel . This activation results in large Cl- secretory currents . It also activates the human intermediate conductance Ca 2+ - activated K + channel .
Pharmacokinetics
It is known that this compound is soluble in dmso and ethanol , which could potentially influence its bioavailability.
Result of Action
The activation of K Ca channels by this compound has several cellular and molecular effects. It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . It also promotes embryonic stem cell (ESC) differentiation into cardiomyocytes . Furthermore, it induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .
Analyse Biochimique
Biochemical Properties
1-EBIO is known to interact with Ca2±activated K+ channels, specifically the intermediate-conductance Ca(2+)-activated K(+) channel (IK-1) or KCa3.1 . It stimulates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This interaction is crucial in various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells . Furthermore, it has been shown to reverse ischemia-induced cognitive impairment and display neuroprotective effects in ischemia-induced neuronal cell death .
Molecular Mechanism
At the molecular level, 1-Ethylbenzimidazolinone exerts its effects through its interaction with Ca2±activated K+ channels. It activates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This activation is crucial for its role in various biochemical reactions.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound has a sustained effect on trans-epithelial Cl- secretory response . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. It has been shown to reduce swim activity in zebrafish models, suggesting potential dosage-dependent effects .
Metabolic Pathways
Given its role as an activator of Ca2±activated K+ channels, it is likely involved in pathways related to ion transport .
Transport and Distribution
Given its role in ion transport, it is likely that it interacts with transporters or binding proteins related to ion channels .
Subcellular Localization
Given its role in ion transport, it is likely localized to areas of the cell where ion channels are present .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-éthyl-2-benzimidazolinone implique généralement la réaction de l'o-phénylènediamine avec le chloroformiate d'éthyle en conditions basiques. La réaction se déroule par la formation d'un intermédiaire, qui se cyclise pour former le cycle benzimidazolinone. Les conditions réactionnelles comprennent souvent l'utilisation d'une base comme l'hydroxyde de sodium ou le carbonate de potassium et d'un solvant comme l'éthanol ou le méthanol. La réaction est généralement effectuée à des températures élevées pour faciliter le processus de cyclisation .
Méthodes de production industrielle
Dans les milieux industriels, la production de la 1-éthyl-2-benzimidazolinone peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, la production industrielle peut intégrer des étapes de purification telles que la recristallisation ou la chromatographie pour s'assurer que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
La 1-éthyl-2-benzimidazolinone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés benzimidazole correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, qui peuvent avoir des activités biologiques différentes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont souvent utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution, généralement en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés benzimidazole, tandis que les réactions de substitution peuvent produire une variété de benzimidazolinones fonctionnalisées .
Applications de la recherche scientifique
La 1-éthyl-2-benzimidazolinone a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études impliquant des canaux ioniques, en particulier pour comprendre les mécanismes d'activation et de modulation des canaux ioniques.
Médecine : La recherche a exploré ses applications thérapeutiques potentielles, notamment son rôle dans la modulation des canaux ioniques liés aux troubles neurologiques.
Industrie : Dans les applications industrielles, la 1-éthyl-2-benzimidazolinone est utilisée dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques
Mécanisme d'action
Le mécanisme d'action de la 1-éthyl-2-benzimidazolinone implique son interaction avec des canaux ioniques spécifiques. En se liant à ces canaux, le composé améliore leur conductance, ce qui entraîne une augmentation du flux ionique. Cet effet est particulièrement significatif dans le cas du canal potassique dépendant du voltage KCNQ2 et des canaux potassiques activés par le calcium. Les cibles moléculaires et les voies impliquées comprennent la stabilisation de l'interaction entre la calmoduline et les canaux, ce qui décale la courbe d'activation et favorise l'activité du canal .
Comparaison Avec Des Composés Similaires
La 1-éthyl-2-benzimidazolinone peut être comparée à d'autres composés similaires, tels que :
2-Amino-5-chlorobenzophénone : Un autre activateur des canaux potassiques, mais avec une sélectivité et une puissance différentes.
4-Aminopyridine : Un bloqueur des canaux potassiques utilisé dans le traitement de la sclérose en plaques.
Nifédipine : Un bloqueur des canaux calciques utilisé dans le traitement de l'hypertension et de l'angine de poitrine .
L'unicité de la 1-éthyl-2-benzimidazolinone réside dans son activation sélective de canaux ioniques spécifiques et sa capacité à améliorer la conductance des canaux sans provoquer d'effets secondaires significatifs. Cela en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-ethyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKELNYMZTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143296 | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-45-1 | |
| Record name | 1-EBIO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylbenzimidazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)




